4-Tert-butylphenylboronic acid mida ester
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Overview
Description
4-Tert-butylphenylboronic acid mida ester is a protected boronic acid with methylimindodiacetic acid (MIDA) that does not react under standard Suzuki-Miyuara coupling conditions . This allows for selective and iterative cross-coupling sequences . The MIDA boronate also provides prolonged shelf life and stability to typically unstable boronic acid derivatives .
Synthesis Analysis
MIDA boronate compounds have been extensively utilized in Suzuki Miyaura coupling and Iterative cross-coupling reactions for the total synthesis of bioactive molecules and polymerization reactions . Different MIDA boronate compounds like vinyl, acyl, formyl, acrylic, and α-carbonyl MIDA boronates also act as novel synthetic building blocks for various synthetic transformations in organic synthesis .Molecular Structure Analysis
The empirical formula of this compound is C15H20BNO4 . Its molecular weight is 289.13 .Chemical Reactions Analysis
The compound is used in Suzuki-Miyaura coupling conditions, which allows for selective and iterative cross-coupling sequences . This makes it a valuable tool in the synthesis of various small building blocks, natural products, and bioactive compounds .Physical and Chemical Properties Analysis
The compound is a solid with a melting point of 255-260 °C . It has a molecular weight of 289.13 . The compound has a complexity of 379 and a topological polar surface area of 55.8Ų .Mechanism of Action
Safety and Hazards
Future Directions
The compound’s ability to not react under standard Suzuki-Miyaura coupling conditions, allowing for selective and iterative cross-coupling sequences, makes it a valuable tool in the synthesis of various small building blocks, natural products, and bioactive compounds . This suggests potential future directions in the field of organic synthesis .
Properties
IUPAC Name |
2-(4-tert-butylphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BNO4/c1-15(2,3)11-5-7-12(8-6-11)16-20-13(18)9-17(4)10-14(19)21-16/h5-8H,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XERUPHPEYRSGRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=CC=C(C=C2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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